molecular formula C20H18FN3O3S B2844629 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 872688-81-8

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide

Numéro de catalogue B2844629
Numéro CAS: 872688-81-8
Poids moléculaire: 399.44
Clé InChI: BXFRAPSJFVRFIM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide, commonly known as DPA-714, is a novel radioligand that has gained significant attention in the field of molecular imaging. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is overexpressed in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer.

Applications De Recherche Scientifique

Novel Histamine Receptor Antagonists

Compounds related to pyridazin-3-one derivatives have been identified as potent histamine H3 receptor antagonists/inverse agonists. These compounds, such as 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have shown potential in the treatment of attentional and cognitive disorders. Their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes make them promising candidates for central nervous system (CNS) drugs, demonstrating ideal pharmaceutical properties such as water solubility, permeability, and low plasma protein binding (Hudkins et al., 2011).

Anticancer and Antiangiogenic Agents

Pyridazinone scaffolds, specifically derivatives such as 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-ones, have been synthesized and characterized for their biological activities. Some of these derivatives have shown inhibitory effects on the viability of human cancer cell lines and potential as antiangiogenic agents, suggesting their application in cancer treatment and the inhibition of tumor progression (Kamble et al., 2015).

Molecular Docking and In Vitro Screening

Pyridine and fused pyridine derivatives, starting from compounds like 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, have been prepared and evaluated through molecular docking towards specific target proteins. These compounds exhibited antimicrobial and antioxidant activity, highlighting their versatility and potential for various pharmaceutical applications (Flefel et al., 2018).

Radioligands for Neurodegenerative Disorders

Fluorinated derivatives, such as those used in positron emission tomography (PET) imaging for peripheral benzodiazepine receptors (PBRs), have been developed to study neurodegenerative disorders. Compounds like [18F]PBR111 have been synthesized for this purpose, demonstrating the potential of pyridazinone-related structures in neurological research and diagnosis (Dollé et al., 2008).

Anti-Lung Cancer Activity

Fluoro substituted benzo[b]pyran compounds have been synthesized and tested against human cancer cell lines, including lung cancer, showing significant anticancer activity. These studies suggest the therapeutic potential of fluorinated compounds in oncology (Hammam et al., 2005).

Propriétés

IUPAC Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-26-17-9-3-13(11-18(17)27-2)16-8-10-20(24-23-16)28-12-19(25)22-15-6-4-14(21)5-7-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFRAPSJFVRFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.